REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH:8]=O)=[C:6]([N+:10]([O-:12])=O)[CH:5]=[CH:4][CH:3]=1>Cl.O>[CH3:1][C:2]1[C:7]2=[CH:8][O:12][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1
|
Name
|
stannous chloride dihydrate
|
Quantity
|
49.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
132 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1C=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 ml ether
|
Type
|
WASH
|
Details
|
The extract was washed successively with dilute sodium bicarbonate solution, water, and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2C1=CON2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |